molecular formula C15H11Cl2FINO2 B4111389 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide

Cat. No.: B4111389
M. Wt: 454.1 g/mol
InChI Key: YYWPFSPOGLWXLG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy, fluoro, and iodophenyl groups

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FINO2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-4-3-10(19)7-12(13)18/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPFSPOGLWXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)I)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Introduction of the Fluoro and Iodo Groups: The dichlorophenoxy intermediate is then subjected to halogenation reactions to introduce the fluoro and iodo groups at specific positions on the phenyl ring.

    Amidation Reaction: The final step involves the reaction of the halogenated intermediate with a suitable amine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of new halogenated compounds with different functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    N-(2-fluoro-4-iodophenyl)acetamide: Shares the fluoro and iodo substituents but has a different core structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide is unique due to the combination of dichlorophenoxy, fluoro, and iodophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide

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